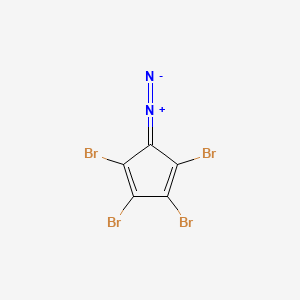
1,2,3,4-Tetrabromo-5-diazocyclopenta-1,3-diene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,2,3,4-Tetrabromo-5-diazocyclopenta-1,3-diene: is a chemical compound characterized by the presence of four bromine atoms and a diazo group attached to a cyclopentadiene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1,2,3,4-Tetrabromo-5-diazocyclopenta-1,3-diene typically involves the bromination of cyclopentadiene followed by diazotization. The reaction conditions often require controlled temperatures and the use of specific reagents to ensure the selective addition of bromine atoms and the formation of the diazo group.
Industrial Production Methods: Industrial production of this compound may involve large-scale bromination processes using bromine or bromine-containing reagents. The diazotization step can be carried out using nitrous acid or other diazotizing agents under controlled conditions to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions: 1,2,3,4-Tetrabromo-5-diazocyclopenta-1,3-diene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can lead to the removal of bromine atoms or the diazo group.
Substitution: The bromine atoms can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophilic reagents like sodium methoxide or potassium cyanide can facilitate substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield brominated cyclopentadienones, while reduction can produce partially debrominated cyclopentadienes.
Applications De Recherche Scientifique
1,2,3,4-Tetrabromo-5-diazocyclopenta-1,3-diene has several applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of other brominated compounds and as a reagent in organic synthesis.
Biology: The compound’s reactivity makes it useful in studying biological processes involving brominated organic molecules.
Medicine: Research into its potential medicinal properties, such as antimicrobial or anticancer activities, is ongoing.
Industry: It can be used in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism by which 1,2,3,4-Tetrabromo-5-diazocyclopenta-1,3-diene exerts its effects involves the interaction of its diazo group and bromine atoms with molecular targets. The diazo group can participate in cycloaddition reactions, while the bromine atoms can engage in electrophilic or nucleophilic substitution reactions. These interactions can affect various molecular pathways, leading to the compound’s observed effects.
Comparaison Avec Des Composés Similaires
1,2,3,4-Tetrachloro-5-diazocyclopenta-1,3-diene: Similar in structure but with chlorine atoms instead of bromine.
5-Diazo-1,3-cyclopentadiene-1,2,3,4-tetracarbonitrile: Contains cyano groups instead of bromine atoms.
1,2,3,4-Tetrachloro-5,5-dimethoxycyclopentadiene: Features methoxy groups in addition to chlorine atoms.
Uniqueness: 1,2,3,4-Tetrabromo-5-diazocyclopenta-1,3-diene is unique due to the presence of bromine atoms, which impart distinct reactivity and properties compared to its chlorinated or cyano-substituted counterparts
Propriétés
Numéro CAS |
38123-55-6 |
|---|---|
Formule moléculaire |
C5Br4N2 |
Poids moléculaire |
407.68 g/mol |
Nom IUPAC |
1,2,3,4-tetrabromo-5-diazocyclopenta-1,3-diene |
InChI |
InChI=1S/C5Br4N2/c6-1-2(7)4(9)5(11-10)3(1)8 |
Clé InChI |
GHWZZRGFHOVMCH-UHFFFAOYSA-N |
SMILES canonique |
C1(=C(C(=[N+]=[N-])C(=C1Br)Br)Br)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


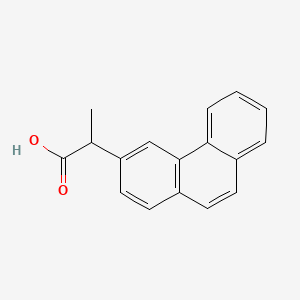
![4-[(Pyrrolidine-1-carbothioyl)sulfanyl]morpholine](/img/structure/B14657861.png)


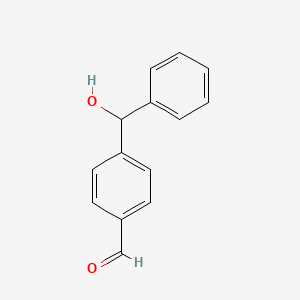
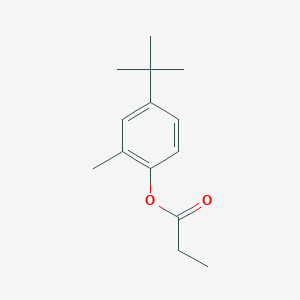
![3-Phenyl[1,2,4]triazino[5,6-c]quinoline](/img/structure/B14657899.png)
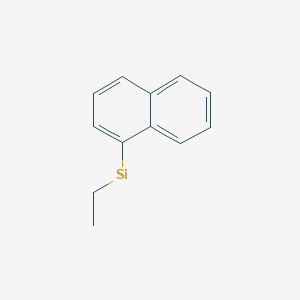
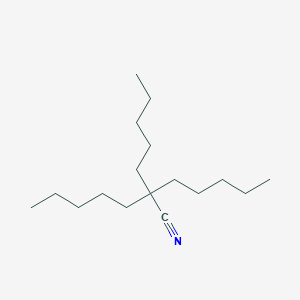


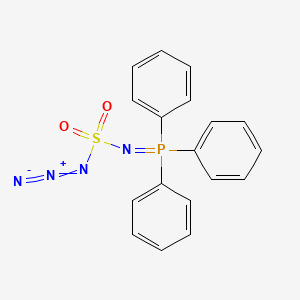

![2-{[Ethyl(4-methylphenyl)amino]methyl}-3-methylnaphthalene-1,4-dione](/img/structure/B14657949.png)
